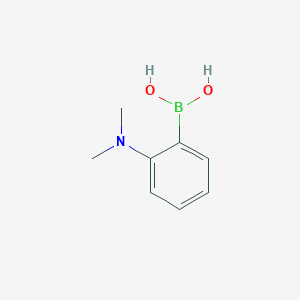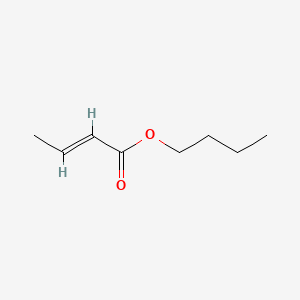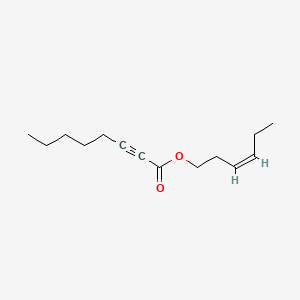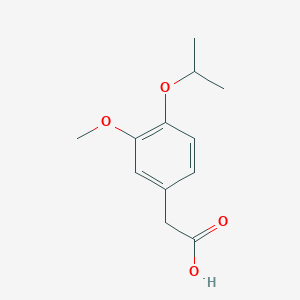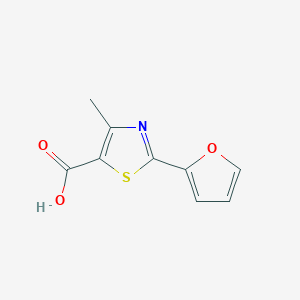
2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Vue d'ensemble
Description
The compound "2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid" is a heterocyclic compound that features both furan and thiazole rings. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related furyl-thiazole compounds has been explored in various studies. For instance, the stereoselective addition of 2-lithiofuran and 2-lithiothiazole to sugar nitrones has been used to create carbon-linked glycoglycines, which are precursors to amino acids after oxidative cleavage of the furan ring or conversion of the thiazole into a formyl group . Arylation of furan-2-carboxylic acid derivatives has been performed to create 5-arylfuran-2-carboxylic acids, which can be further transformed into various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of furyl-thiazole compounds is characterized by the presence of a furan ring, known for its aromaticity and reactivity due to the oxygen atom, and a thiazole ring, which contains both sulfur and nitrogen atoms contributing to its chemical behavior. The molecular and crystal structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, has been described, providing insights into the potential geometry and electronic distribution of the compound .
Chemical Reactions Analysis
The reactivity of furyl-thiazole compounds has been studied extensively. For example, bromination and thiocyanation reactions of 2-substituted 4-(2-furyl)thiazoles have been shown to occur at specific positions on the rings, influenced by temperature and the nature of the substituents . Nitration of related compounds has also been explored, with the nitro group being introduced at various positions depending on the starting material and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furyl-thiazole compounds are influenced by their heterocyclic structure. The presence of the furan and thiazole rings imparts certain electronic characteristics, which can affect the compound's solubility, boiling point, and stability. The electrophilic substitution reactions, such as acylation, bromination, nitration, and sulfonation, of related compounds have been studied, providing a glimpse into the reactivity and potential functionalization of these molecules .
Applications De Recherche Scientifique
Chemistry and Synthesis
- Research on 2-hetarylbenzimidazoles, including furyl and thienyl derivatives, indicates that these compounds can be oxidized to form carboxylic acids in specific chemical environments. This suggests potential applications in synthetic chemistry and materials science (El’chaninov, Simonov, & Simkin, 1982).
- Nitration of furylthiazole derivatives has been studied, showing the possibility of creating nitro-derivatives under specific conditions. Such chemical transformations are crucial in organic synthesis and pharmaceutical research (Saldabol & Popelis, 1977).
- The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions was demonstrated. This implies the use of 2-furylthiazole derivatives in the development of novel photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Molecular Interactions and Properties
- The Stobbe condensation research revealed insights into the cyclization of specific furyl derivatives to benzofuran derivatives. This has implications in the synthesis of complex organic molecules and understanding molecular interactions (Abdel‐Wahhab & El-Assal, 1968).
- Studies on the synthesis of heterocycles from arylation products of unsaturated compounds, including 5-arylfuran-2-carboxylic acids, highlight their role in the development of novel organic compounds with potential applications in drug discovery and material science (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
- Research on the synthesis of aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, including furyl derivatives, contributes to the understanding of complex organic syntheses and their potential applications in various chemical industries (El’chaninov, Aleksandrov, & El’chaninov, 2015).
Potential Biological Applications
- The synthesis and some reactions of derivatives of furylthiazole compounds were studied, providing insights into the structural stability of these compounds under various conditions. This research has relevance in the field of medicinal chemistry and pharmacology (Kuticheva, Pevzner, & Petrov, 2015).
- A study on the optimization of sulfonamide derivatives, including furylthiazole-based compounds, for selective receptor antagonist activities, has implications in the development of targeted therapies in medicine (Naganawa et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIJUNDFNWUZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240413 | |
| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
CAS RN |
886501-68-4 | |
| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



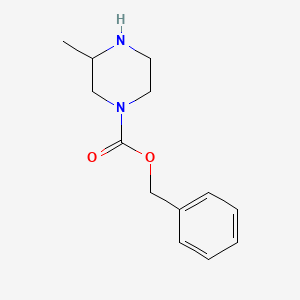



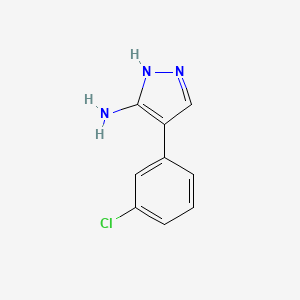

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)
